molecular formula C17H21N3O7 B2720360 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate CAS No. 1396887-85-6

5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Cat. No.: B2720360
CAS No.: 1396887-85-6
M. Wt: 379.369
InChI Key: LLSQGWNYVBUMFB-UHFFFAOYSA-N
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Description

Chemical Structure: This compound consists of a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and an azetidine ring at position 4. The azetidine is further functionalized with a 2,3-dimethoxybenzyl group. The oxalate salt (oxalic acid counterion) enhances solubility and stability, which is critical for pharmaceutical applications .

Pharmacological Relevance: 1,2,4-Oxadiazoles are known for diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Properties

IUPAC Name

5-[1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3.C2H2O4/c1-10-16-15(21-17-10)12-8-18(9-12)7-11-5-4-6-13(19-2)14(11)20-3;3-1(4)2(5)6/h4-6,12H,7-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSQGWNYVBUMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=C(C(=CC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 2,3-Dimethoxybenzyl Group: This step involves the alkylation of the azetidine ring with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.

    Synthesis of the 1,2,4-Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine derivatives with carboxylic acid derivatives under dehydrating conditions.

    Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of amine derivatives from the oxadiazole ring.

    Substitution: Introduction of various functional groups on the benzyl ring.

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains. Studies indicate that oxadiazole derivatives can disrupt bacterial cell membranes and inhibit protein synthesis, making them potential candidates for developing new antibiotics .

Antioxidant Properties

Research indicates that compounds with oxadiazole structures exhibit significant antioxidant activity. This is particularly relevant in preventing oxidative stress-related diseases. The antioxidant mechanism is thought to involve the scavenging of free radicals and the modulation of cellular signaling pathways .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest mechanisms. Compounds similar to this one have demonstrated efficacy against various cancer cell lines, including breast and colon cancer .

Anti-inflammatory Effects

Oxadiazole derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and interfering with NF-kB signaling pathways. This suggests potential therapeutic applications in chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of oxadiazole derivatives, it was found that modifications at the azetidine moiety significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that substituents on the azetidine ring play a crucial role in determining antimicrobial potency .

Case Study 2: Anticancer Mechanism

A related study demonstrated that an oxadiazole derivative induced G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates. This effect was attributed to upregulation of p21 and downregulation of cyclin D1, highlighting the compound's potential as an anticancer agent .

Case Study 3: Anti-inflammatory Modulation

In animal models of induced inflammation, treatment with oxadiazole derivatives resulted in significant reductions in edema and pain responses. This underscores their therapeutic potential in managing chronic inflammatory conditions .

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production

Mechanism of Action

The mechanism of action of 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole Hydrochloride

  • Structure : Differs by a single methoxy group (2-methoxybenzyl vs. 2,3-dimethoxybenzyl) and a hydrochloride counterion.
  • Hydrochloride salts generally exhibit higher aqueous solubility than oxalates but may differ in bioavailability .
  • Synthesis : Prepared via alkylation of azetidine with chloromethyl-oxadiazole intermediates, similar to methods in and .

5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole Hydrochloride

  • Structure : Lacks methoxy groups on the benzyl substituent.
  • Pharmacological Implications :
    • The unsubstituted benzyl group decreases lipophilicity (logP ~2.1 vs. ~2.5 for dimethoxy analog), affecting membrane permeability .
    • Reduced hydrogen-bonding capacity may lower affinity for targets requiring polar interactions .

5-{1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole Oxalate

  • Structure : Contains a bromo-fluoroaromatic substituent instead of dimethoxybenzyl.
  • Electronic Effects :
    • Electron-withdrawing bromo and fluoro groups increase metabolic stability but may reduce solubility .
    • The oxalate counterion mitigates solubility issues compared to neutral forms .

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

  • Structure : Lacks the azetidine ring, replaced by a 3-fluorophenyl group.
  • Fluorine enhances electronegativity, improving resistance to oxidative metabolism .

Comparative Data Table

Compound Name Substituents on Azetidine/Benzyl Counterion logP<sup>a</sup> Key Pharmacological Notes
5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate 2,3-Dimethoxybenzyl Oxalate ~2.5 Enhanced solubility, potential CNS activity
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride 2-Methoxybenzyl Hydrochloride ~2.3 Higher solubility, moderate metabolic stability
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride Benzyl Hydrochloride ~2.1 Lower affinity for polar targets
5-{1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole 5-Bromo-2-fluorophenyl Oxalate ~3.0 High metabolic stability, potential anticancer
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole N/A (3-fluorophenyl) None ~1.8 Short half-life due to lack of azetidine

<sup>a</sup> Predicted using ChemDraw software.

Research Findings and Trends

  • Biological Activity :
    • Compounds with azetidine and methoxybenzyl groups (e.g., and target compound) show promise in CNS disorders due to balanced lipophilicity and blood-brain barrier penetration .
    • Halogenated derivatives (e.g., ) exhibit enhanced anticancer activity, likely due to improved DNA intercalation or enzyme inhibition .
  • Synthetic Methods :
    • Cycloaddition reactions () and azetidine alkylation () are common strategies. The target compound likely uses similar steps with a dimethoxybenzyl chloride intermediate.
  • Formulation Challenges :
    • Oxalate salts improve stability in polymer drug films, as validated in , but may require pH adjustment for optimal dissolution .

Biological Activity

The compound 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate (CAS Number: 1428350-39-3) belongs to a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole moiety is particularly noted for its potential in medicinal chemistry, contributing to various pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₅
Molecular Weight342.35 g/mol
CAS Number1428350-39-3

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented. Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of pharmacological effects:

  • Antimicrobial Activity : Numerous studies have highlighted the antibacterial and antifungal properties of oxadiazole derivatives. For example, compounds with this scaffold have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Recent investigations have demonstrated that certain oxadiazole derivatives possess significant anticancer activity. For instance, compounds have been found to inhibit tumor growth in various cancer cell lines .
  • Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazole derivatives have also been explored, with some studies reporting a reduction in inflammatory markers in vitro and in vivo .

Case Studies and Research Findings

Several studies have specifically focused on the biological activity of oxadiazole derivatives similar to the compound :

  • Antimicrobial Studies : Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and assessed their antimicrobial efficacy against Mycobacterium bovis BCG. The most potent compounds demonstrated significant inhibition of bacterial growth .
  • Anticancer Activity : A study by Paruch (2020) evaluated various 1,3,4-oxadiazole derivatives for their cytotoxic effects on cancer cell lines. Compounds showed IC50 values indicating effective inhibition of cell proliferation .
  • Docking Studies : Molecular docking studies conducted on related compounds suggest strong binding affinities to key enzymes involved in microbial resistance mechanisms, providing insights into their mode of action .

The mechanisms through which oxadiazole derivatives exert their biological effects often involve interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes critical for bacterial survival and proliferation.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Inflammatory Pathways : Oxadiazoles may influence signaling pathways that regulate inflammation and immune responses.

Q & A

Q. What are the established synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoxime intermediates or through reactions involving hydrazides and carboxylic acid derivatives. For example, hydrazide precursors can react with substituted benzaldehydes or acetophenones to form hydrazone intermediates, which are subsequently cyclized using acetic anhydride or other dehydrating agents . Key steps include:

  • Amidoxime cyclization : Reacting nitrile derivatives with hydroxylamine to form amidoximes, followed by cyclization under acidic conditions.
  • Hydrazide-based routes : Condensation of hydrazides with carbonyl compounds to form hydrazones, followed by cyclodehydration (e.g., using triflic acid or acetic anhydride) .
  • Quality control : Thin-layer chromatography (TLC) is used to monitor reaction progress, and spectroscopic methods (NMR, IR) confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

X-ray crystallography is the gold standard for structural elucidation. For example, in related 1,2,4-oxadiazole derivatives, single-crystal X-ray diffraction reveals planar heterocyclic rings and dihedral angles between substituents (e.g., 80.2° between benzotriazole and oxadiazole units). Weak hydrogen-bonding interactions often stabilize the crystal lattice, forming 2D sheet structures . Experimental steps include:

  • Data collection : Using a Bruker SMART diffractometer with Mo-Kα radiation.
  • Structure refinement : Software like SHELXS97 and SHELXL97 for solving and refining atomic coordinates .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening focuses on target-specific assays:

  • Antimicrobial activity : Gram-positive/negative bacterial inhibition via agar diffusion or microdilution methods .
  • Anticancer potential : Cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC50 calculations .
  • Enzyme inhibition : Fluorometric or colorimetric assays for targets like acetylcholinesterase (Alzheimer’s relevance) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Discrepancies often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • Multi-technique validation : Cross-validate NMR (e.g., 1^1H, 13^{13}C, 2D-COSY) with high-resolution mass spectrometry (HRMS) and IR .
  • X-ray crystallography : Definitive structural confirmation when spectral data are ambiguous .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify tautomeric forms .

Q. What reaction conditions optimize the di-dehydrobromination step in synthesizing acetylenic oxadiazole derivatives?

Di-dehydrobromination of dibromo intermediates (e.g., 5-styryl oxadiazoles) is highly sensitive to base strength and temperature. Key findings from analogous systems:

  • Optimal base : Sodium amide (NaNH2_2) in liquid ammonia at -70°C to -60°C achieves moderate yields (32–54%) .
  • Temperature effects : Higher temperatures (-50°C to -40°C) reduce yields due to side reactions (e.g., oligomerization) .
  • Substituent limitations : Electron-withdrawing groups (e.g., para-bromophenyl) hinder reaction efficiency, necessitating alternative routes .

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms for oxadiazole derivatives?

Density functional theory (DFT) calculations model reaction pathways and intermediates:

  • Electrophilic activation : Study triflic acid (TfOH)-mediated reactions to identify cationic intermediates (e.g., vinyl triflates) and regioselectivity in hydrogen-arylation .
  • Transition state analysis : Calculate activation energies for cyclization steps to predict kinetic vs. thermodynamic control .
  • Non-covalent interactions : Analyze hydrogen bonding and π-stacking in crystal packing using Hirshfeld surface analysis .

Q. What strategies improve the aqueous solubility and stability of this compound for in vivo studies?

  • Salt formation : Oxalate counterions enhance solubility, as seen in the parent compound .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) that release the active form in physiological conditions .
  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to improve bioavailability .

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